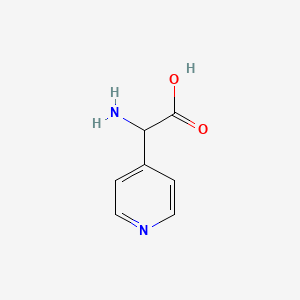

Amino-pyridin-4-YL-acetic acid

Übersicht

Beschreibung

Amino-pyridin-4-yl-acetic acid is a chemical compound with the molecular formula C7H9ClN2O2 . It is used in various chemical reactions and has potential applications in medicinal chemistry .

Synthesis Analysis

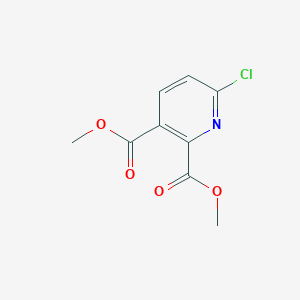

The synthesis of Amino-pyridin-4-YL-acetic acid involves several steps. One method involves the acetylation of 4-aminopyridine with acetic anhydride to produce 4-acetylaminopyridine . Another method involves the reaction of amidines with α-amino acid alkynyl ketones, which is a versatile route to pyrimidin-4-yl substituted α-amino acids .Molecular Structure Analysis

The molecular structure of Amino-pyridin-4-YL-acetic acid consists of a pyridine ring attached to an acetic acid group . The molecular weight of this compound is 188.612 Da .Chemical Reactions Analysis

Amino-pyridin-4-YL-acetic acid can undergo various chemical reactions. For instance, when the neutral or basic aqueous solutions containing 4-aminopyridine are heated for concentration, partial hydrolysis to 4-pyridone is observed .Wissenschaftliche Forschungsanwendungen

Versatile Reagent for Acetylations

Amino-pyridin-4-YL-acetic acid derivatives have been utilized as effective reagents for acetylations. For instance, acetic anhydride–pyridine over basic alumina was employed to carry out acetylations of hydroxy, thiol, and amino groups in solvent-free conditions under microwave irradiation. This technique allows for selective acetylations by adjusting the irradiation time, demonstrating the compound's utility in facilitating specific chemical modifications without the need for solvents (S. Paul et al., 2002).

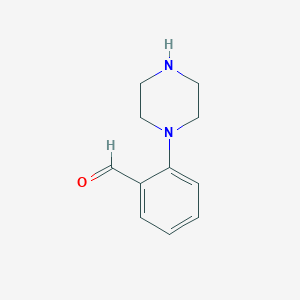

Synthesis of Pyranopyrazole Derivatives

In catalysis, amino-pyridin-4-YL-acetic acid functionalized pyridinium salt was introduced as a reusable catalyst for the green, simple, and efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This was achieved through a one-pot tandem four-component condensation reaction under solvent-free conditions, highlighting the compound's role in promoting environmentally friendly chemical processes (A. R. Moosavi‐Zare et al., 2016).

Structural Analysis and Herbicide Design

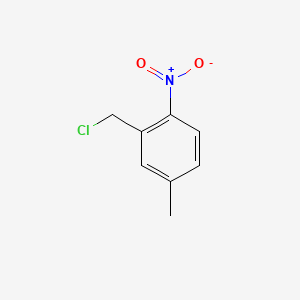

Amino-pyridin-4-YL-acetic acid derivatives also find applications in the design and structural analysis of herbicides. The crystal structure of a pyridine herbicide derived from this chemical showcased its potential for developing new agricultural chemicals. The analysis revealed how hydrogen bonds and weak π–π interactions connect chains of molecules into a three-dimensional network, offering insights into the design of more effective herbicides (Hyunjin Park et al., 2016).

Bioactive Compound Synthesis

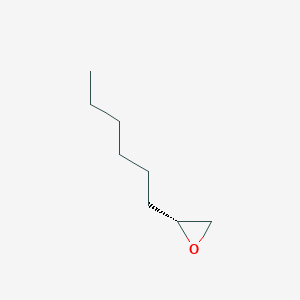

Research on the synthesis and bioactivity of 4-amino derivatives of tetramic acid using amino-pyridin-4-YL-acetic acid derivatives has led to the discovery of compounds with promising herbicidal, fungicidal, insecticidal, and antitumor activities. This illustrates the compound's role in the development of new bioactive molecules with potential applications in agriculture and medicine (Yuxiu Liu et al., 2014).

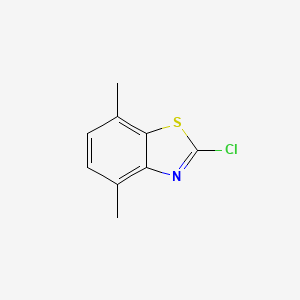

Corrosion Inhibition

The derivatives of Amino-pyridin-4-YL-acetic acid have been studied for their corrosion inhibition properties. For instance, [(2-pyridin-4-ylethyl)thio]acetic acid demonstrated significant inhibition efficiency against steel corrosion in sulfuric acid solutions, providing a potential application in protecting industrial materials (M. Bouklah et al., 2005).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-2-pyridin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTCAQMPNJVACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400775 | |

| Record name | AMINO-PYRIDIN-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-pyridin-4-YL-acetic acid | |

CAS RN |

53339-65-4 | |

| Record name | AMINO-PYRIDIN-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

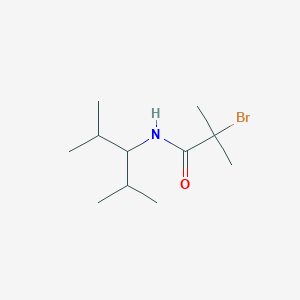

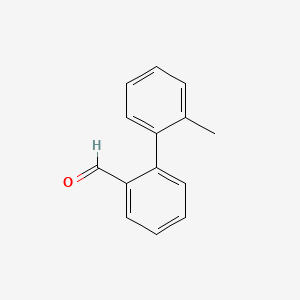

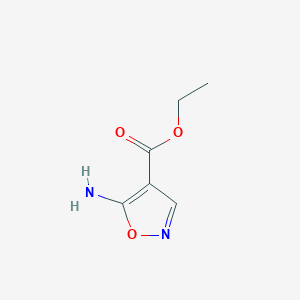

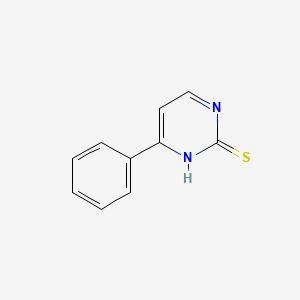

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Ammoniooxy)methyl]-2-bromobenzene chloride](/img/structure/B1586815.png)